
3-Methoxy-3-methylhept-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-3-methylhept-1-yne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C9H16O, and it features a methoxy group (-OCH3) and a methyl group (-CH3) attached to the hept-1-yne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-3-methylhept-1-yne typically involves the alkylation of a terminal alkyne with an appropriate alkyl halide. One common method is the reaction of 3-methyl-1-butyne with methanol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction proceeds via nucleophilic substitution, where the methoxy group is introduced to the alkyne.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or ozone (O3). These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of the triple bond can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst, resulting in the formation of alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, O3, acidic or basic conditions.
Reduction: H2, Pd/C, Lindlar’s catalyst.
Substitution: Alkyl halides, acyl chlorides, strong bases.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various substituted alkynes.
Applications De Recherche Scientifique
3-Methoxy-3-methylhept-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 3-Methoxy-3-methylhept-1-yne depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the methoxy and methyl groups can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
3-Methyl-1-butyne: A simpler alkyne with similar reactivity but lacking the methoxy group.
3-Methoxy-1-butyne: Similar structure but with a shorter carbon chain.
3-Methoxy-3-methylpent-1-yne: Similar functional groups but with a different carbon chain length.
Uniqueness: 3-Methoxy-3-methylhept-1-yne is unique due to its specific combination of functional groups and carbon chain length, which can influence its reactivity and applications. The presence of both a methoxy and a methyl group provides distinct chemical properties compared to its analogs.
Propriétés
Numéro CAS |
73652-17-2 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
3-methoxy-3-methylhept-1-yne |
InChI |
InChI=1S/C9H16O/c1-5-7-8-9(3,6-2)10-4/h2H,5,7-8H2,1,3-4H3 |
Clé InChI |
BRKHTXYTIDOTRC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(C#C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


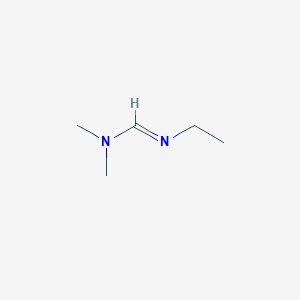
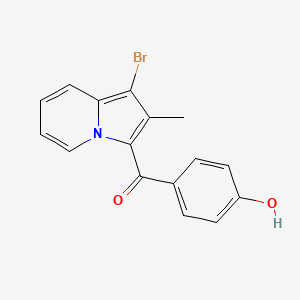
![Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate](/img/structure/B14452935.png)
phosphanium bromide](/img/structure/B14452939.png)
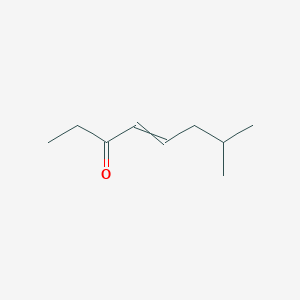


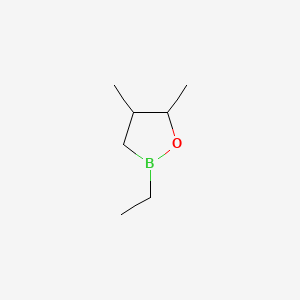
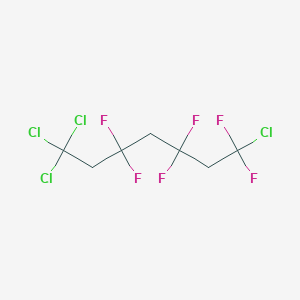
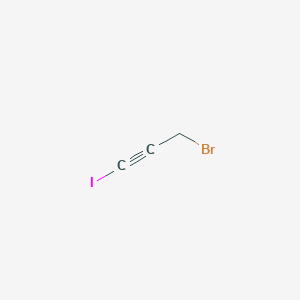
![2-(2,2,6-trimethyl-7-oxo-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)-1,2,4-triazine-3,5-dione](/img/structure/B14452982.png)

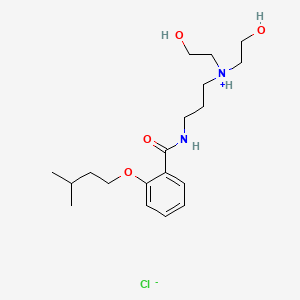
![N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine](/img/structure/B14453016.png)
